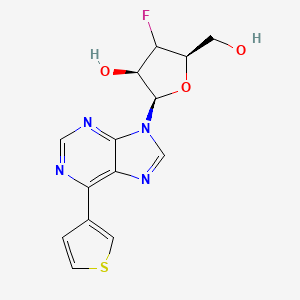
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the thiophene group and the fluorine atom. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids and used to probe the mechanisms of replication and transcription.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and thiophene group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with an amino group instead of a thiophene group.
(2R,3R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom and the thiophene group in (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol may confer unique properties, such as increased stability, enhanced binding affinity, and specific biological activity.
Eigenschaften
Molekularformel |
C14H13FN4O3S |
|---|---|
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9?,12+,14-/m1/s1 |
InChI-Schlüssel |
JJUMGDXEERDGDF-UCKMJSPMSA-N |
Isomerische SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
Kanonische SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)


![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)





![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



